molecular formula C11H10N2O2S B12274600 Ethanone, 1-[2-(2-furanyl)-1,6-dihydro-4-methyl-6-thioxo-5-pyrimidinyl]-

Ethanone, 1-[2-(2-furanyl)-1,6-dihydro-4-methyl-6-thioxo-5-pyrimidinyl]-

Cat. No.: B12274600
M. Wt: 234.28 g/mol
InChI Key: DYFKDJSTKSQCND-UHFFFAOYSA-N
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Description

1-(2-(Furan-2-yl)-4-mercapto-6-methylpyrimidin-5-yl)ethanone is a complex organic compound that features a furan ring, a pyrimidine ring, and a mercapto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Furan-2-yl)-4-mercapto-6-methylpyrimidin-5-yl)ethanone typically involves multi-step organic reactions. One common method involves the initial formation of the furan ring, followed by the introduction of the pyrimidine ring and the mercapto group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Furan-2-yl)-4-mercapto-6-methylpyrimidin-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the furan or pyrimidine rings.

    Substitution: The furan and pyrimidine rings can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the furan or pyrimidine rings.

Scientific Research Applications

1-(2-(Furan-2-yl)-4-mercapto-6-methylpyrimidin-5-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-(Furan-2-yl)-4-mercapto-6-methylpyrimidin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with target proteins, potentially inhibiting their function. The furan and pyrimidine rings may also interact with various biological molecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylfuran: A simpler compound with a furan ring and an acetyl group.

    2-Furyl methyl ketone: Another furan derivative with a ketone functional group.

    2-Acetylfurane: Similar to 2-acetylfuran but with slight structural differences.

Uniqueness

1-(2-(Furan-2-yl)-4-mercapto-6-methylpyrimidin-5-yl)ethanone is unique due to the presence of both a furan and a pyrimidine ring, along with a mercapto group. This combination of structural features gives it distinct chemical and biological properties compared to simpler furan derivatives.

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

1-[2-(furan-2-yl)-4-methyl-6-sulfanylidene-5H-pyrimidin-5-yl]ethanone

InChI

InChI=1S/C11H10N2O2S/c1-6-9(7(2)14)11(16)13-10(12-6)8-4-3-5-15-8/h3-5,9H,1-2H3

InChI Key

DYFKDJSTKSQCND-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=S)C1C(=O)C)C2=CC=CO2

Origin of Product

United States

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